1-(Chloromethyl)-1-(2-ethoxyethyl)cyclobutane
Description
1-(Chloromethyl)-1-(2-ethoxyethyl)cyclobutane is a cyclobutane derivative featuring two distinct substituents on the same carbon atom: a chloromethyl (-CH2Cl) group and a 2-ethoxyethyl (-CH2CH2OCH2CH3) group. The compound’s molecular formula is C8H15ClO, with an approximate molecular weight of 174.66 g/mol. This combination of functional groups suggests applications in synthetic organic chemistry, particularly in nucleophilic substitution reactions or as intermediates in pharmaceutical synthesis .
Properties
IUPAC Name |
1-(chloromethyl)-1-(2-ethoxyethyl)cyclobutane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17ClO/c1-2-11-7-6-9(8-10)4-3-5-9/h2-8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSPKMFOJFQHFOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCC1(CCC1)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17ClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(Chloromethyl)-1-(2-ethoxyethyl)cyclobutane is a cyclobutane derivative that has garnered attention in organic chemistry and medicinal research due to its potential biological activities. This article reviews the compound's biological activity, synthesis, and potential applications, drawing on diverse scientific literature.
This compound has the following structural characteristics:
- Molecular Formula : CHClO
- Molecular Weight : 166.64 g/mol
- IUPAC Name : this compound
The presence of the chloromethyl and ethoxyethyl groups suggests potential reactivity and interaction with biological targets.
Synthesis
The synthesis of this compound typically involves the following steps:
- Formation of Cyclobutane : Cyclobutane can be synthesized through the dimerization of alkenes or using cyclization reactions involving suitable precursors.
- Chloromethylation : The introduction of a chloromethyl group can be achieved through reactions with chloromethyl methyl ether (CMME) or similar reagents.
- Ethoxylation : The ethoxy group can be introduced via nucleophilic substitution reactions involving ethyl bromide and a suitable base.
Biological Activity
Research has indicated that this compound exhibits various biological activities, including:
- Antimicrobial Activity : Studies have shown that cyclobutane derivatives possess antimicrobial properties against a range of pathogens, including bacteria and fungi. The specific activity of this compound needs further investigation to quantify its efficacy.
- Anticancer Potential : Preliminary studies suggest that compounds with similar structures may exhibit cytotoxic effects against cancer cell lines. The mechanism may involve apoptosis induction or cell cycle arrest.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anticancer | Cytotoxic effects on cancer cell lines | |
| Enzyme Inhibition | Potential modulation of enzyme activity |
Case Studies
Several case studies have explored the biological implications of cyclobutane derivatives:
- Antimicrobial Study : A recent study investigated the antimicrobial properties of various cyclobutane derivatives, including halogenated forms. Results indicated significant inhibition against Gram-positive bacteria, suggesting that halogen substitution enhances activity.
- Cancer Research : In vitro studies on structurally similar compounds have demonstrated their ability to induce apoptosis in human cancer cell lines. These findings highlight the need for further exploration into the specific mechanisms by which this compound may act.
The biological activity of this compound is likely mediated through several mechanisms:
- Receptor Binding : The compound may interact with specific receptors or enzymes, modulating their activity.
- Cell Membrane Interaction : The lipophilic nature due to the ethoxy group may facilitate membrane penetration, affecting cellular processes.
Scientific Research Applications
Scientific Research Applications
1-(Chloromethyl)-1-(2-ethoxyethyl)cyclobutane has several scientific uses:
- Organic Synthesis: It serves as a crucial building block in synthesizing more complex molecules. The chloromethyl group can undergo nucleophilic substitution reactions, allowing the introduction of various functional groups.
- Pharmaceutical Chemistry: This compound can be used as an intermediate in synthesizing pharmaceutical compounds. The cyclobutane ring and ethoxyethyl group can contribute to the desired pharmacological properties of the final drug molecule.
- Material Science: this compound can be used in polymer chemistry to modify polymer structures or create new polymers with specific properties.
Synthesis Analysis
The synthesis of this compound typically involves the chloromethylation of 1-(2-ethoxyethyl)cyclobutane. This can be achieved through several methods. The reaction mechanism generally follows an electrophilic substitution pathway where the chloromethyl group acts as an electrophile, attacking the nucleophilic cyclobutane ring. Careful monitoring of temperature and reaction time may be required to ensure high purity and yield of the product.
Chemical Reactions
This compound undergoes various chemical reactions due to its functional groups:
- Nucleophilic Substitution: The chlorine atom in the chloromethyl group can be displaced by nucleophiles, leading to the formation of new bonds.
- Elimination Reactions: Under certain conditions, the compound can undergo elimination reactions to form alkenes.
- Grignard Reactions: The alkyl halide can react with magnesium to form a Grignard reagent, which can then react with carbonyl compounds.
The choice of reagents and conditions significantly influences the reaction pathways and yields. For instance, using polar aprotic solvents can enhance nucleophilicity during substitution reactions.
Comparison with Similar Compounds
Comparison with Similar Cyclobutane Derivatives
Structural and Molecular Comparisons
The table below summarizes key structural and molecular properties of 1-(Chloromethyl)-1-(2-ethoxyethyl)cyclobutane and analogous compounds:
Key Observations:
- Molecular Weight : The target compound and 1-(Chloromethyl)-1-(2-methylbutyl)cyclobutane (C10H19Cl) have nearly identical molecular weights (~174 g/mol), but their substituents differ significantly. The ethoxyethyl group in the former introduces oxygen, enhancing polarity compared to the purely hydrocarbon 2-methylbutyl group .
- Polarity: The ethoxyethyl group’s ether oxygen enables hydrogen bonding, increasing solubility in polar solvents (e.g., ethanol, water mixtures) relative to non-polar analogs like 1-(Chloromethyl)-1-(2-methylbutyl)cyclobutane. This property aligns with trends observed in chlorinated ethers (e.g., 2-Chloroethanol, dipole moment: ~1.78) .
- Reactivity : The chloromethyl group acts as a superior leaving group compared to fluorine in 1-(2-ethoxyethyl)-1-fluorocyclobutane. This makes the target compound more reactive in SN2 reactions, similar to 1-chlorobutane (used in alkylation studies) .
Physicochemical Properties
- Boiling Point and Stability: Ethoxyethyl-substituted compounds generally exhibit higher boiling points than alkyl-substituted analogs due to dipole-dipole interactions. For example, chlorocyclohexane (dipole moment: 2.2) has a boiling point of 114°C, whereas 2-chloroethanol (dipole moment: 1.78) boils at 128°C . The target compound likely follows this trend, with a boiling point exceeding 120°C.
- Solubility: The ethoxy group enhances solubility in polar aprotic solvents (e.g., DMSO, ethyl acetate), similar to methyl 1-(methylamino)cyclobutanecarboxylate hydrochloride, which dissolves readily in ethyl acetate .
Research Findings and Data Gaps
Experimental Insights
Unresolved Questions
- Exact Boiling Point/Melting Point : Experimental data for the target compound is absent; values are inferred from analogs.
- Biological Activity: No studies directly link the compound to pharmaceutical applications, though structurally related CBI dimers show antitumor activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
